molecular formula C14H13N3O2S B3139764 N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-75-7

N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide

Cat. No.: B3139764
CAS No.: 477855-75-7
M. Wt: 287.34 g/mol
InChI Key: CXHTWXWHAZQHTD-UHFFFAOYSA-N
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Description

N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a heterocyclic compound that belongs to the class of thienoindoles. This compound is characterized by the fusion of a thiophene ring with an indole ring, which imparts unique chemical and biological properties. The molecular formula of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is C14H13N3O2S, and it has a molecular weight of 287.34 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves the reaction of 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, which can be further utilized in different chemical and biological studies .

Scientific Research Applications

N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to bind to the human 5-HT5A receptor, which plays a role in neurological functions .

Properties

IUPAC Name

N'-acetyl-4-methylthieno[2,3-b]indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-8(18)15-16-13(19)12-7-10-9-5-3-4-6-11(9)17(2)14(10)20-12/h3-7H,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHTWXWHAZQHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162412
Record name 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-acetylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

477855-75-7
Record name 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-acetylhydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477855-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-acetylhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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